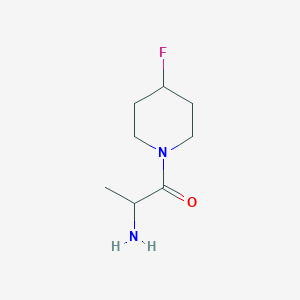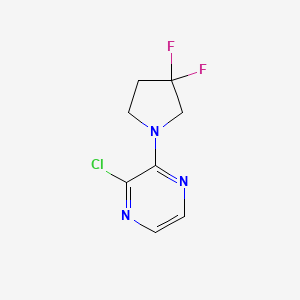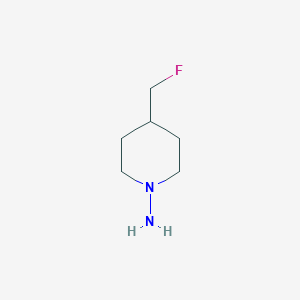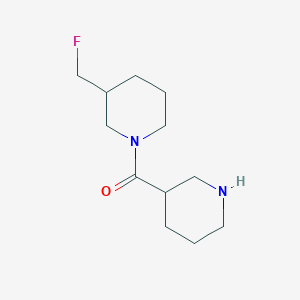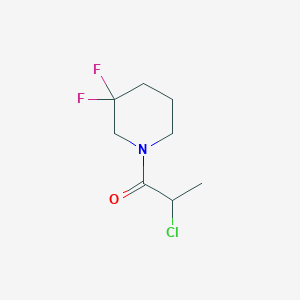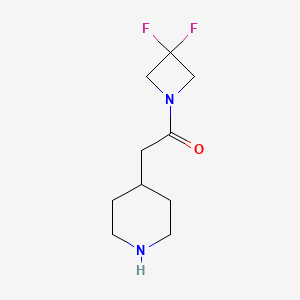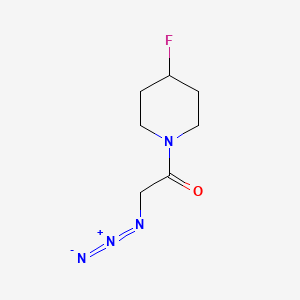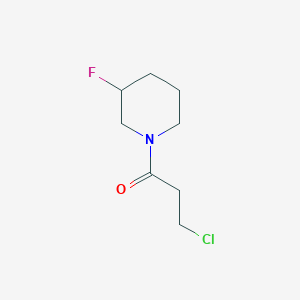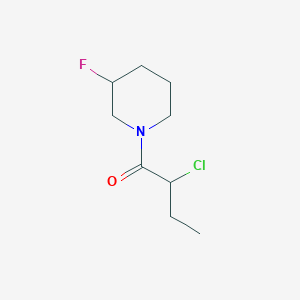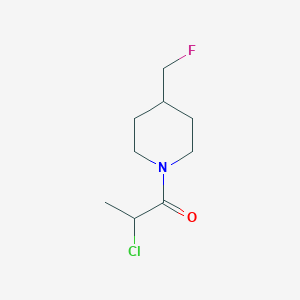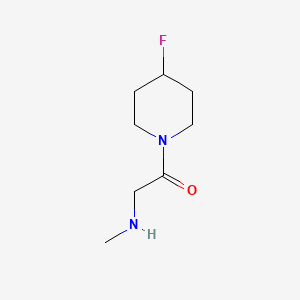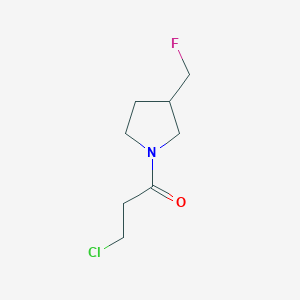
3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of fluoromethyl and chloro groups could also influence its spatial orientation and biological activity .Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, which form part of the structure of 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, are widely utilized in medicinal chemistry. The saturated five-membered ring of pyrrolidine is prized for its ability to efficiently explore pharmacophore space due to sp^3 hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine derivatives are integral in the synthesis of bioactive molecules with selective target activity, showcasing the scaffold's versatility in drug design (Li Petri et al., 2021).
Fluorinated Compounds in Organic Chemistry
The incorporation of fluorine atoms into organic compounds, as seen in this compound, significantly influences their chemical properties and biological activities. Fluorine's high electronegativity and small size make it an excellent substituent for modulating the reactivity, stability, and lipophilicity of organic molecules. This attribute is critical in pharmaceuticals, agrochemicals, and material sciences, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts (Howard et al., 1996).
Synthesis and Reactivity of Pyrrolin-2-Ones
The synthesis of 3-pyrrolin-2-ones, a closely related class of compounds, demonstrates the utility of pyrrolidine derivatives in constructing complex organic frameworks. These syntheses often involve de novo approaches from acyclic precursors or transformations from other cyclic systems, highlighting the synthetic versatility and importance of pyrrolidine-containing compounds as intermediates in organic synthesis (Pelkey et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-3-1-8(12)11-4-2-7(5-10)6-11/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCUOTGJGHQCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


